molecular formula C16H10F6N2O4 B15008972 2-[2-nitro-4-(trifluoromethyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide

2-[2-nitro-4-(trifluoromethyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B15008972
M. Wt: 408.25 g/mol
InChI Key: PTIUQYFNDHUCOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-nitro-4-(trifluoromethyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound characterized by the presence of nitro and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-nitro-4-(trifluoromethyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the nitration of 4-(trifluoromethyl)phenol to produce 2-nitro-4-(trifluoromethyl)phenol. This intermediate is then reacted with 2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-nitro-4-(trifluoromethyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-[2-nitro-4-(trifluoromethyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[2-nitro-4-(trifluoromethyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The nitro and trifluoromethyl groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-nitro-4-(trifluoromethyl)phenoxy]phenylacetic acid
  • 2-nitro-4-(trifluoromethyl)phenol
  • 4-(trifluoromethyl)phenyl isocyanate

Uniqueness

2-[2-nitro-4-(trifluoromethyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to the combination of nitro and trifluoromethyl groups on both phenyl rings. This structural feature imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C16H10F6N2O4

Molecular Weight

408.25 g/mol

IUPAC Name

2-[2-nitro-4-(trifluoromethyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C16H10F6N2O4/c17-15(18,19)9-2-1-3-11(6-9)23-14(25)8-28-13-5-4-10(16(20,21)22)7-12(13)24(26)27/h1-7H,8H2,(H,23,25)

InChI Key

PTIUQYFNDHUCOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)COC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.